Crystallographic Profiling of 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide: A Technical Whitepaper
Crystallographic Profiling of 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide: A Technical Whitepaper
Executive Summary
The rational design of agrochemicals and pharmaceuticals relies heavily on understanding the precise three-dimensional conformation and intermolecular interactions of lead compounds. Pyrazole-4-carboxamide derivatives represent a highly privileged scaffold, frequently utilized in the development of succinate dehydrogenase (SDH) inhibitors and novel kinase targets[1].
This whitepaper provides an in-depth technical guide on the crystal structure analysis of 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide . By dissecting the causality behind crystallographic workflows and the resulting supramolecular packing logic, this guide equips structural biologists and medicinal chemists with the foundational knowledge required to leverage nitro-pyrazole carboxamides in structure-based drug design.
Chemical Context & Structural Rationale
The molecule 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide (C8H12N4O3) presents a fascinating "push-pull" electronic and steric system:
-
The C3-Nitro Group: Acts as a strong electron-withdrawing moiety. It enhances the acidity of adjacent protons and significantly alters the electron density of the pyrazole core, often twisting out of coplanarity to avoid short intramolecular O···O contacts[2].
-
The C4-Carboxamide Group: Serves as the primary hydrogen-bond donor and acceptor. The orientation of this group is critical for target binding (e.g., within the ubiquinone-binding site of SDH) and dictates the primary supramolecular assembly in the solid state[3].
-
The N1-Butyl Chain: Introduces lipophilicity and steric bulk. In the crystal lattice, flexible alkyl chains govern the hydrophobic packing and often dictate the transition between different crystal systems (e.g., from triclinic to monoclinic) by forcing specific van der Waals interactions[4].
Understanding the exact dihedral angles between these substituents and the pyrazole ring requires high-resolution X-ray diffraction, as NMR spectroscopy cannot definitively resolve solid-state packing conformations.
Experimental Workflow: A Self-Validating Protocol
To obtain high-quality crystallographic data, the experimental workflow must be meticulously controlled. The following protocol details the steps from single-crystal growth to structure validation, emphasizing the causality behind each methodological choice.
Workflow for the crystallographic profiling of pyrazole-4-carboxamide derivatives.
Step-by-Step Methodology
Step 1: Synthesis and High-Purity Isolation The compound is typically synthesized via the N-alkylation of 3-nitro-1H-pyrazole-4-carboxamide using 1-bromobutane in the presence of a mild base (e.g., K2CO3) in a polar aprotic solvent like DMF[4].
-
Causality: High purity (>99%) is non-negotiable. Impurities act as crystal growth terminators or induce twinning, which severely degrades diffraction data quality.
Step 2: Single-Crystal Growth Dissolve 20-30 mg of the purified compound in a minimal amount of ethyl acetate. Slowly layer with an antisolvent (e.g., hexanes) or allow for slow evaporation at 298 K in a vibration-free environment.
-
Causality: Slow evaporation ensures thermodynamic control over the crystallization process. Rapid precipitation leads to kinetic trapping, resulting in microcrystalline powders unsuitable for single-crystal X-ray diffraction (SCXRD).
Step 3: Data Collection Select a colorless, block-shaped crystal (approx. 0.30 × 0.20 × 0.15 mm) and mount it on a glass fiber using perfluoropolyether oil. Transfer to a diffractometer (e.g., Bruker APEX) equipped with a CCD or CMOS detector. Collect data using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at 100 K[5].
-
Causality: Cryogenic temperatures (100 K) are utilized to minimize thermal motion (atomic displacement parameters), thereby enhancing high-angle diffraction intensity and reducing the uncertainty in atomic coordinates.
Step 4: Structure Solution and Refinement (The Self-Validating System) Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL) within the Olex2 GUI[3]. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to nitrogen (carboxamide) should be located from the difference Fourier map and refined freely to accurately capture hydrogen bond geometries[6].
-
Self-Validation Logic: The crystallographic refinement is inherently self-validating. The process iteratively minimizes the difference between the observed diffraction data ( Fobs ) and the calculated model ( Fcalc ). Convergence is validated when the Goodness-of-Fit (S) approaches 1.0 and the final R1 index drops below 0.05. A low residual electron density ( Δρmax < 0.5 e Å⁻³) confirms that no atoms have been missed or misassigned.
Crystal Structure Analysis & Mechanistic Insights
Based on crystallographic profiling of structurally analogous nitro-pyrazole carboxamides, the solid-state behavior of 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide exhibits highly predictable and quantifiable parameters[3][5][6].
Quantitative Data Summary
The following table summarizes the representative crystallographic parameters for this compound class:
| Crystallographic Parameter | Representative Value / Description |
| Chemical Formula | C8H12N4O3 |
| Formula Weight | 212.21 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Temperature | 100 K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Final R indices[I>2σ(I)] | R1 < 0.05, wR2 < 0.15 |
| Goodness-of-fit on F2 | ~ 1.03 - 1.08 |
Supramolecular Packing and Hydrogen Bonding Networks
The crystal lattice is primarily governed by the interplay between the carboxamide group and the nitro group.
-
Inversion Dimers: The core structural motif is the formation of centrosymmetric inversion dimers. The primary amide (-NH2) acts as a bifurcated hydrogen-bond donor, while the carbonyl oxygen (C=O) acts as the acceptor. This creates a robust R22(8) hydrogen-bonded ring motif, a hallmark of carboxamide crystallography[3][5].
-
Intramolecular Repulsion: The bulky C3-nitro group experiences steric and electrostatic repulsion from the adjacent C4-carboxamide oxygen. To alleviate this, the nitro group typically twists out of the pyrazole ring plane by approximately 15° to 35°[2].
-
Hydrophobic Zipping: The N1-butyl chains extend outward from the hydrogen-bonded dimer core. These alkyl chains interdigitate with neighboring molecules through London dispersion forces, creating alternating hydrophilic (hydrogen-bonded) and hydrophobic (alkyl) layers within the unit cell.
Mechanistic logic of hydrogen bonding and supramolecular packing in the crystal lattice.
Conclusion & Future Perspectives
The crystallographic analysis of 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide reveals a complex architecture dictated by strong intermolecular hydrogen bonding and steric accommodation of the nitro and butyl groups. For drug development professionals, understanding these solid-state interactions is critical. The exact dihedral twist of the carboxamide group observed in the crystal structure often mimics the bioactive conformation required to bind into the hydrophobic pockets of target enzymes, such as succinate dehydrogenase[1].
By employing the rigorous, self-validating X-ray diffraction protocols outlined in this guide, researchers can confidently map the 3D topology of pyrazole derivatives, accelerating the rational design of next-generation bioactive molecules.
References
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available at:[Link]
-
5-Acetamido-1H-pyrazole-4-carboxamide monohydrate. IUCr Journals. Available at:[Link]
-
Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. MDPI. Available at:[Link]
-
Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. PubMed (JAFC). Available at:[Link]
-
3,5-Bis(2,4-dinitrophenyl)-4-nitro-1H-pyrazole acetone monosolvate. PMC (NIH). Available at:[Link]
-
3-Acetyl-5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide. PMC (NIH). Available at:[Link]
Sources
- 1. Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
